Methotrexate monohydrate

Description

Properties

IUPAC Name |

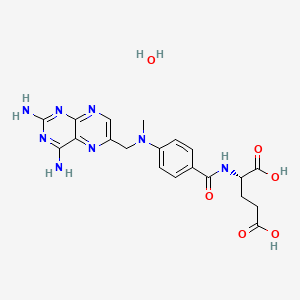

(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N8O5.H2O/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30;/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27);1H2/t13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPJYMUQSRFJSEW-ZOWNYOTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70217789 | |

| Record name | Methotrexate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70217789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6745-93-3, 133073-73-1 | |

| Record name | Methotrexate monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006745933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methotrexate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70217789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L(+)-Amethopterin hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHOTREXATE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84DMZ3IHO0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Methotrexate Monohydrate: A Deep Dive into its Anticancer Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methotrexate (MTX), a folate analog, remains a cornerstone of chemotherapy for a variety of malignancies, including acute lymphoblastic leukemia, non-Hodgkin lymphoma, and osteosarcoma.[1] Its efficacy stems from its multifaceted mechanism of action, primarily centered on the disruption of nucleotide biosynthesis, leading to the inhibition of DNA and RNA synthesis and subsequent cell death. This technical guide provides an in-depth exploration of the molecular pathways through which methotrexate exerts its cytotoxic effects on cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades.

Cellular Uptake and Polyglutamylation: Enhancing Intracellular Retention and Efficacy

The journey of methotrexate into the cancer cell and its subsequent metabolic activation are critical determinants of its therapeutic effect.

1.1. Transport into the Cell

At physiological concentrations (below 20µM), methotrexate primarily enters cancer cells via the reduced folate carrier (SLC19A1).[1] The expression levels of this transporter can significantly influence a cell's sensitivity to the drug. Conversely, various ABC transporters mediate the efflux of methotrexate, and their overexpression is a known mechanism of drug resistance.[1]

1.2. Intracellular Activation through Polyglutamylation

Once inside the cell, methotrexate is converted into methotrexate polyglutamates (MTXPGs) by the enzyme folylpolyglutamate synthetase (FPGS).[1] This process involves the addition of glutamate residues to the methotrexate molecule.[1] Polyglutamylation is a crucial step for several reasons:

-

Increased Intracellular Retention: MTXPGs are larger and more negatively charged than methotrexate, which significantly impairs their efflux from the cell, leading to prolonged intracellular drug exposure.[2]

-

Enhanced Enzyme Inhibition: MTXPGs are more potent inhibitors of key enzymes in the folate pathway compared to methotrexate monohydrate.[1][3]

The breakdown of MTXPGs back to methotrexate is catalyzed by the lysosomal enzyme gamma-glutamyl hydrolase (GGH).[1] The balance between FPGS and GGH activity is a critical factor in determining the intracellular concentration and therapeutic efficacy of methotrexate.

The Core Mechanism: Inhibition of Dihydrofolate Reductase and Disruption of Folate Metabolism

The principal target of methotrexate is dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway.[1][4]

2.1. Competitive Inhibition of DHFR

Methotrexate is a potent competitive inhibitor of DHFR, with an affinity approximately 1000-fold higher than that of its natural substrate, dihydrofolate (DHF).[4] By binding to DHFR, methotrexate prevents the conversion of DHF to tetrahydrofolate (THF).[1][4] THF is a vital one-carbon donor required for the de novo synthesis of purine nucleotides and thymidylate.[4][5]

The inhibition of DHFR by methotrexate is a complex process involving multiple steps and conformational changes in the enzyme.[5] The binding is characterized as slow and tight, contributing to its potent inhibitory effect.[6]

Quantitative Data: DHFR Inhibition

| Parameter | Value | Enzyme Source | Reference |

| Ki for Methotrexate | 3.4 pM | Recombinant Human DHFR | [6][7] |

| Ki for Methotrexate Polyglutamate (4 additional glutamates) | 1.4 pM | Recombinant Human DHFR | [7] |

| Ki for 7-Hydroxy-Methotrexate | 8.9 nM | Recombinant Human DHFR | [7] |

| kon (association rate constant) | 1.0 x 10⁸ M⁻¹s⁻¹ | Recombinant Human DHFR with NADPH | [7] |

| koff (dissociation rate constant) | 0.56 min⁻¹ | Neisseria gonorrhoeae DHFR at 30°C | [8] |

Downstream Effects: Inhibition of Nucleotide Synthesis

The depletion of THF pools resulting from DHFR inhibition has profound consequences for nucleotide biosynthesis, ultimately halting DNA and RNA synthesis.

3.1. Inhibition of Purine Synthesis

THF derivatives are essential for two key steps in the de novo purine synthesis pathway. Methotrexate polyglutamates directly inhibit two enzymes in this pathway:

-

Glycinamide ribonucleotide formyltransferase (GART) [1]

-

5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (ATIC) [1][3]

Inhibition of these enzymes leads to a decrease in the synthesis of inosine monophosphate (IMP), the precursor for both adenine and guanine nucleotides.[9][10]

3.2. Inhibition of Pyrimidine Synthesis

The synthesis of thymidylate, a crucial component of DNA, is also dependent on THF. Specifically, 5,10-methylenetetrahydrofolate is the methyl donor for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a reaction catalyzed by thymidylate synthase (TYMS).[11] The depletion of THF by methotrexate indirectly inhibits this critical step, leading to a "thymineless death" in rapidly dividing cancer cells.[3]

Experimental Data: Effects on Nucleotide Levels

| Cell Line | Methotrexate Concentration | Effect | Reference |

| MOLT-4 and KM-3 (human malignant lymphoblasts) | 0.2 µM | Complete inhibition of DNA synthesis | [12] |

| Human T-lymphocytes | 0.1 - 2.0 µM | Inhibition of de novo purine synthesis | [13] |

Induction of Apoptosis: The Ultimate Fate of the Cancer Cell

The metabolic stress induced by methotrexate ultimately triggers programmed cell death, or apoptosis, in cancer cells. This occurs through multiple interconnected pathways.

4.1. Intrinsic (Mitochondrial) Pathway

Methotrexate treatment can lead to the generation of reactive oxygen species (ROS).[14] Increased ROS levels can cause DNA damage and alter the mitochondrial membrane potential.[14] This leads to the release of cytochrome c from the mitochondria into the cytoplasm. The release of cytochrome c is regulated by the Bcl-2 family of proteins. Methotrexate has been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, further promoting apoptosis.[14]

4.2. JNK Signaling Pathway

Methotrexate can activate the c-Jun N-terminal kinase (JNK) signaling pathway.[15][16] Activation of JNK can lead to the induction of pro-apoptotic genes.[15] In some cancer cell lines, methotrexate-induced apoptosis is mediated by JNK-dependent activation of the pro-apoptotic protein BIM.[16]

Signaling Pathway Diagrams

Caption: Overview of Methotrexate's mechanism of action in a cancer cell.

Caption: Methotrexate-induced apoptosis signaling pathways.

Experimental Protocols

5.1. Dihydrofolate Reductase (DHFR) Inhibition Assay (Colorimetric)

This protocol is adapted from commercially available kits and general biochemical procedures.[17][18][19][20][21]

Objective: To determine the inhibitory effect of methotrexate on DHFR activity.

Principle: DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.

Materials:

-

Recombinant human DHFR

-

DHFR Assay Buffer

-

Dihydrofolic acid (DHF) substrate solution

-

NADPH solution

-

Methotrexate solution (as inhibitor)

-

96-well UV-transparent microplate

-

Microplate reader capable of kinetic measurements at 340 nm

Procedure:

-

Reagent Preparation: Prepare working solutions of DHFR, DHF, NADPH, and methotrexate in DHFR Assay Buffer at desired concentrations.

-

Assay Setup:

-

Enzyme Control: Add DHFR Assay Buffer, DHFR enzyme solution, and NADPH solution to the wells.

-

Inhibitor Wells: Add DHFR Assay Buffer, DHFR enzyme solution, NADPH solution, and methotrexate solution at various concentrations.

-

Blank: Add DHFR Assay Buffer only.

-

-

Pre-incubation: Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the DHF substrate solution to all wells to start the reaction.

-

Measurement: Immediately measure the absorbance at 340 nm in kinetic mode, taking readings every 15-30 seconds for 10-20 minutes.

-

Data Analysis:

-

Calculate the rate of NADPH consumption (decrease in A340/min) for each well.

-

Determine the percent inhibition for each methotrexate concentration relative to the enzyme control.

-

Plot percent inhibition versus methotrexate concentration and calculate the IC50 value.

-

5.2. Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells after methotrexate treatment.

Principle: Annexin V is a protein that binds to phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Methotrexate solution

-

Phosphate-buffered saline (PBS)

-

Annexin V-FITC (or other fluorophore)

-

Propidium Iodide (PI) solution

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of methotrexate for the desired time period (e.g., 24, 48, 72 hours). Include an untreated control.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Analysis:

-

Live cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Necrotic cells: Annexin V-negative and PI-positive

-

Quantify the percentage of cells in each quadrant.

-

Mechanisms of Resistance

The development of resistance to methotrexate is a significant clinical challenge. The primary mechanisms of resistance include:

-

Impaired drug uptake: Decreased expression of the reduced folate carrier (SLC19A1).[22]

-

Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters.[22]

-

Decreased polyglutamylation: Reduced activity of folylpolyglutamate synthetase (FPGS) or increased activity of gamma-glutamyl hydrolase (GGH).[23][24]

-

Alterations in DHFR: Overexpression of the DHFR gene or mutations in DHFR that decrease its affinity for methotrexate.[6][22]

Conclusion

This compound's anticancer activity is a result of a well-defined cascade of molecular events, initiated by its cellular uptake and culminating in the induction of apoptosis. Its primary mechanism involves the potent inhibition of dihydrofolate reductase, leading to the depletion of tetrahydrofolate and the subsequent disruption of purine and pyrimidine synthesis. The polyglutamylation of methotrexate is critical for its intracellular retention and enhanced inhibitory activity. A thorough understanding of these mechanisms, along with the pathways of resistance, is essential for the continued optimization of methotrexate-based chemotherapy and the development of novel strategies to overcome drug resistance.

References

- 1. ClinPGx [clinpgx.org]

- 2. Polyglutamylation, an important element in methotrexate cytotoxicity and selectivity in tumor versus murine granulocytic progenitor cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Overview of Dual-Acting Drug Methotrexate in Different Neurological Diseases, Autoimmune Pathologies and Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methotrexate - Wikipedia [en.wikipedia.org]

- 5. pnas.org [pnas.org]

- 6. Multiple Conformers in Active Site of Human Dihydrofolate Reductase F31R/Q35E Double Mutant Suggest Structural Basis for Methotrexate Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinetics of the formation and isomerization of methotrexate complexes of recombinant human dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetics of methotrexate binding to dihydrofolate reductase from Neisseria gonorrhoeae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of methotrexate on blood purine and pyrimidine levels in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. mdpi.com [mdpi.com]

- 12. Effects of methotrexate on purine and pyrimidine metabolism and cell-kinetic parameters in human malignant lymphoblasts of different lineages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Methotrexate-induced apoptosis in human ovarian adenocarcinoma SKOV-3 cells via ROS-mediated bax/bcl-2-cyt-c release cascading - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Increased sensitivity to apoptosis induced by methotrexate is mediated by Jun N-terminal kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jhrlmc.com [jhrlmc.com]

- 17. 3.5. Dihydrofolate Reductase (DHFR) Inhibition Assay [bio-protocol.org]

- 18. assaygenie.com [assaygenie.com]

- 19. assaygenie.com [assaygenie.com]

- 20. abcam.com [abcam.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. researchgate.net [researchgate.net]

- 23. Combating Methotrexate Resistance in Cancer Treatment: A Review on Navigating Pathways and Enhancing Its Efficacy With Fat-Soluble Vitamins - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Impaired polyglutamylation of methotrexate as a cause of resistance in CCRF-CEM cells after short-term, high-dose treatment with this drug - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of Methotrexate Monohydrate for Research Applications

Introduction

Methotrexate (MTX), formerly known as amethopterin, is a cornerstone medication in pharmacology, widely utilized as a chemotherapy agent and an immunosuppressant.[1] It is an antimetabolite of the antifolate type, essential in treating a range of conditions from cancer—including breast cancer, leukemia, and lymphoma—to autoimmune diseases like rheumatoid arthritis and psoriasis.[1][2] The efficacy and safety of methotrexate in these therapeutic applications are intrinsically linked to its physicochemical properties. For researchers, scientists, and drug development professionals, a comprehensive understanding of these characteristics is critical for designing effective experimental protocols, developing novel formulations, and interpreting biological data.

This technical guide provides an in-depth overview of the core physicochemical properties of methotrexate monohydrate, detailed experimental methodologies for their assessment, and a visual representation of its key biological pathways.

Core Physicochemical Properties

This compound presents as a yellow to orange-brown crystalline powder.[3][4] Its fundamental properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | (2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid;hydrate | [5] |

| Synonyms | Amethopterin, MTX | [1][6] |

| Molecular Formula | C₂₀H₂₂N₈O₅ · H₂O (or C₂₀H₂₄N₈O₆) | [5] |

| Molecular Weight | 472.5 g/mol | [5] |

| Anhydrous MW | 454.4 g/mol | [3] |

| Appearance | Yellow to orange-brown crystalline powder | [3][4] |

| Melting Point | 185-204 °C (decomposes) | [3][4][7] |

Solubility Profile

The solubility of methotrexate is highly dependent on the solvent and pH. It is generally characterized by low aqueous solubility, which is a critical consideration for formulation and in vitro assay development.

| Solvent | Solubility | Reference |

| Water | Insoluble / Practically Insoluble | [4][7][8][9] |

| PBS (pH 7.2) | ~1 mg/mL | [6] |

| Dilute Mineral Acids | Soluble | [8] |

| Dilute Alkali Hydroxides | Freely Soluble | [4][8][10] |

| Dimethyl Sulfoxide (DMSO) | ~3 mg/mL | [6] |

| Dimethylformamide (DMF) | ~14 mg/mL | [6] |

| Ethanol | Insoluble / Practically Insoluble | [4][8] |

| Chloroform | Insoluble / Practically Insoluble | [4][8] |

| Ether | Insoluble / Practically Insoluble | [4][8] |

Dissociation Constants (pKa)

Methotrexate is a polyprotic weak acid with several ionizable functional groups. Its charge state, and therefore its solubility and ability to cross cell membranes, is highly sensitive to pH. The reported pKa values can vary based on experimental conditions such as temperature and ionic strength.

| pKa Value | Corresponding Functional Group | Reference |

| 3.36 | α-carboxyl | [11] |

| 4.70 | γ-carboxyl | [11] |

| 5.71 | N(1) of the pteridine ring | [11] |

| 3.27, 4.72, 5.36 | Not explicitly assigned | [12] |

| 3.8, 4.8, 5.5 | Not explicitly assigned | [13] |

At physiological pH (~7.4), the carboxylic acid groups are deprotonated, rendering the molecule predominantly negatively charged.[11]

Stability and Storage

Proper handling and storage are crucial to prevent degradation of this compound. It exhibits sensitivity to pH and light.

| Condition | Stability Profile | Reference |

| pH | Most stable between pH 6 and 8. | [14] |

| Acidic Conditions | Susceptible to acid-catalyzed hydrolysis. | [15][16] |

| Alkaline Conditions | Can undergo alkaline hydrolysis. | [17] |

| Light Exposure | Photolabile, especially in dilute solutions. Should be protected from light. | [14][18] |

| In 0.9% NaCl | Stable for 28 days at 25°C (at 0.2 and 20 mg/mL). | [18] |

| In 5% Dextrose | Stable for 28 days at 20 mg/mL; stable for only 3 days at 0.2 mg/mL (at 25°C). | [18] |

Storage Recommendations:

-

Solid Form: Store as a powder at -20°C in a tightly sealed container, protected from light.[7][19]

-

Stock Solutions: Aqueous solutions are not recommended for storage for more than one day.[6] For longer-term storage, aliquots of solutions in organic solvents like DMSO can be kept at –20°C for about a month.[8]

Mechanism of Action and Associated Pathways

The therapeutic effects of methotrexate are mediated through its interaction with several key cellular pathways.

Antifolate Pathway and DNA Synthesis Inhibition

The primary mechanism of action for methotrexate in cancer therapy is the competitive inhibition of dihydrofolate reductase (DHFR).[1][2] This enzyme is critical for regenerating tetrahydrofolate (THF), a coenzyme required for the de novo synthesis of thymidine and purines, which are essential building blocks for DNA replication.[1][20] By blocking this pathway, methotrexate arrests cells in the S phase of the cell cycle, leading to apoptosis.[2]

Caption: Methotrexate inhibits DHFR, disrupting DNA synthesis.

Intracellular Metabolism and Polyglutamylation

Upon entering a cell, primarily via the reduced folate carrier (RFC), methotrexate is metabolized into methotrexate polyglutamates (MTX-PGs).[20] This reaction is catalyzed by folylpolyglutamate synthetase (FPGS).[20][21] Polyglutamylation serves two key functions: it traps the drug intracellularly and significantly enhances its inhibitory potency against DHFR and other folate-dependent enzymes.[22][23] The process is reversible, with the enzyme gamma-glutamyl hydrolase (GGH) converting MTX-PGs back to methotrexate.[24]

Caption: Intracellular conversion of MTX to active MTX-PGs.

Anti-Inflammatory Adenosine Release Pathway

In the treatment of rheumatoid arthritis, a key mechanism involves the promotion of adenosine release.[25] MTX-PGs inhibit the enzyme AICAR transformylase (ATIC), leading to the intracellular accumulation of AICAR.[24][25] This accumulated AICAR, in turn, inhibits adenosine deaminase, an enzyme that breaks down adenosine. The result is an increase in both intracellular and extracellular levels of adenosine, which then binds to its cell surface receptors to exert potent anti-inflammatory effects.[25][26]

Caption: MTX's anti-inflammatory effect via adenosine release.

Experimental Protocols

Accurate determination of physicochemical properties requires robust experimental design. Below are outlines for key analytical procedures.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound.

-

Preparation: Add an excess amount of this compound powder to a known volume of the desired aqueous medium (e.g., distilled water, PBS pH 7.4) in a sealed, inert container (e.g., glass vial).

-

Equilibration: Agitate the suspension at a constant, controlled temperature (e.g., 25°C or 37°C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution via centrifugation at high speed, followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of methotrexate using a validated analytical method, such as UV-Vis spectrophotometry (at λmax ~302 nm) or HPLC-UV.

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Protocol 2: Determination of pKa (UV-Metric Titration)

This method leverages the change in the UV-Vis absorbance spectrum of methotrexate as its ionization state changes with pH.

-

Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a small amount of 0.1 M NaOH, then diluted with water) and then create a dilute aqueous solution of known concentration.

-

Titration: Place the solution in a thermostatted vessel and use an auto-titrator to incrementally add a standardized acid (e.g., 0.1 M HCl). After each addition, allow the pH to stabilize.

-

Spectral Acquisition: At each stable pH point, record the full UV-Vis absorbance spectrum (e.g., 200-400 nm) using a spectrophotometer coupled to the titration vessel via fiber-optic probes.

-

Data Analysis: Use specialized software (e.g., SPECFIT) to perform a multi-wavelength, nonlinear regression analysis on the collected absorbance-pH data.[12] The software fits the data to a multi-protic acid equilibrium model to calculate the pKa values for each ionizable group.

Protocol 3: Stability Assessment in Solution (HPLC Method)

This protocol outlines a typical workflow to assess the chemical stability of methotrexate in a given formulation or solvent.

Caption: Experimental workflow for stability testing of MTX.

The physicochemical properties of this compound—its limited aqueous solubility, pH-dependent stability, and distinct pKa values—are defining characteristics that govern its behavior in both experimental and physiological systems. A thorough grasp of these properties is indispensable for researchers in pharmacology and drug development. The data and protocols presented in this guide offer a foundational resource for the accurate and effective use of this vital therapeutic agent in a research context.

References

- 1. Methotrexate - Wikipedia [en.wikipedia.org]

- 2. proteopedia.org [proteopedia.org]

- 3. Methotrexate | C20H22N8O5 | CID 126941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methotrexate | 59-05-2 [chemicalbook.com]

- 5. This compound | C20H24N8O6 | CID 165528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Methotrexate = 98 HPLC, powder 133073-73-1 [sigmaaldrich.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Methotrexate CAS#: 59-05-2 [m.chemicalbook.com]

- 10. WO2020044114A2 - Methotrexate pharmaceutical composition - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. d-nb.info [d-nb.info]

- 13. researchgate.net [researchgate.net]

- 14. publications.ashp.org [publications.ashp.org]

- 15. Study of stability of methotrexate in acidic solution spectrofluorimetric determination of methotrexate in pharmaceutical preparations through acid-catalyzed degradation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pH dependent chemical stability and release of methotrexate from a novel nanoceramic carrier - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. Stability study of methotrexate in 0.9% sodium chloride injection and 5% dextrose injection with limit tests for impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. メトトレキサート meets USP testing specifications | Sigma-Aldrich [sigmaaldrich.com]

- 20. tandfonline.com [tandfonline.com]

- 21. Cellular pharmacokinetic of methotrexate and its modulation by folylpolyglutamate synthetase and γ-glutamyl hydrolase in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ClinPGx [clinpgx.org]

- 23. Polyglutamylation, an important element in methotrexate cytotoxicity and selectivity in tumor versus murine granulocytic progenitor cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. portlandpress.com [portlandpress.com]

- 25. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. search.library.albany.edu [search.library.albany.edu]

Methotrexate Monohydrate as a Dihydrofolate Reductase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of methotrexate monohydrate, focusing on its core mechanism as a competitive inhibitor of dihydrofolate reductase (DHFR). It covers the biochemical pathways, enzyme kinetics, structural interactions, and experimental methodologies relevant to its study and application.

Core Mechanism of Action: Competitive Inhibition of DHFR

Methotrexate (MTX) is a folate analog classified as an antifolate antimetabolite.[1] Its primary mechanism of action is the potent competitive inhibition of dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism.[2] MTX exhibits an affinity for DHFR that is approximately 1000-fold greater than that of its natural substrate, 7,8-dihydrofolate (DHF).[1][3] This high-affinity, tight, and slow binding effectively prevents the reduction of DHF to its active form, 5,6,7,8-tetrahydrofolate (THF).[4]

The depletion of the intracellular THF pool disrupts critical metabolic processes. THF and its derivatives are crucial one-carbon donors for the de novo synthesis of purine nucleotides and thymidylate.[1][5] Specifically, THF is required for the activity of thymidylate synthase (TS), which converts deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis.[6][7] Consequently, DHFR inhibition by MTX leads to the cessation of DNA synthesis, RNA synthesis, and protein production, ultimately causing cell cycle arrest in the S phase and inducing apoptosis, particularly in rapidly proliferating cells like cancer cells.[4][8]

Within the cell, MTX is converted into polyglutamated forms by the enzyme folylpolyglutamate synthetase (FPGS).[2][9] These polyglutamated derivatives are retained more effectively within the cell and are also potent inhibitors of DHFR and other folate-dependent enzymes, thereby enhancing the drug's efficacy.[2][9]

Quantitative Data: Enzyme Kinetics and Pharmacokinetics

The efficacy of methotrexate is defined by its binding affinity to DHFR and its pharmacokinetic profile.

Table 1: Enzyme Inhibition and Binding Affinity Data

| Parameter | Value | Enzyme Source/Cell Line | Comments |

| Ki (Inhibition Constant) | 3.4 pM | Human DHFR (hDHFR) | Demonstrates extremely high affinity.[10] |

| Kd (Dissociation Constant) | 9.5 nM | Modified E. coli DHFR | Determined by fluorescence methods.[11][12] |

| Kd (with NADPH) | 2.6 x 10-11 M (26 pM) | Not Specified | NADPH enhances the binding of MTX to DHFR.[13] |

| Kd (without NADPH) | 3.7 x 10-9 M (3.7 nM) | Not Specified | Binding is weaker in the absence of the cofactor.[13] |

| IC50 (Half Maximal Inhibitory Concentration) | 0.12 ± 0.07 µM | DHFR Enzymatic Assay | Value determined at the 30-minute time point.[14] |

| IC50 Range | 6.05 nM to >1,000 nM | Various Cancer Cell Lines | Demonstrates wide variability in cellular sensitivity.[15] |

| Affinity vs. Dihydrofolate | ~1000-fold higher | General | MTX binds to DHFR with much greater affinity than the natural substrate.[1] |

Table 2: Summary of Methotrexate Pharmacokinetics

| Parameter | Value | Route | Comments |

| Bioavailability | 64-90% | Oral (low dose) | Decreases at doses above 25 mg due to transport saturation.[16][17] |

| Time to Peak Plasma Concentration (Tmax) | 1 - 2 hours | Oral | Time to reach maximum concentration in the blood.[16] |

| Protein Binding | 35-54% | Plasma | Primarily binds to albumin.[1][16] |

| Volume of Distribution (Vd) | ~1 L/kg | Steady State | Distributes primarily to non-fatty tissues.[16][18] |

| Elimination Half-life (t1/2) | 3 - 10 hours | Low Dose | Elimination half-life for lower therapeutic doses.[1][16] |

| Elimination Half-life (t1/2) | 8 - 15 hours | High Dose | Elimination half-life for higher oncologic doses.[1][16] |

| Metabolism | Hepatic and Intracellular | - | Metabolized to 7-hydroxymethotrexate and polyglutamates.[1][16] |

| Excretion | 80-100% in Urine | - | Primarily excreted unchanged by the kidneys via filtration and tubular secretion.[1][18] |

Structural Basis of DHFR Inhibition

Methotrexate's inhibitory power stems from its structural similarity to dihydrofolate, allowing it to fit into the same active site on the DHFR enzyme.[19] The binding of MTX is stabilized by numerous interactions with amino acid residues within this pocket.[20]

Upon binding, MTX induces significant conformational changes in the enzyme. A key event is the closing of a flexible protein loop (residues 9-24, often called the M20 loop in E. coli DHFR) over the bound inhibitor.[21][22] This movement effectively traps the drug within the active site, contributing to the slow dissociation rates and the tight-binding nature of the inhibition.[11][22] The presence of the cofactor NADPH further stabilizes this closed conformation, enhancing the binding of MTX.[13][23]

Visualizing the Impact of Methotrexate

Signaling Pathways and Cellular Fate

The following diagrams illustrate the critical pathways affected by methotrexate.

Experimental Protocols

Protocol 1: In Vitro DHFR Inhibition Assay (Spectrophotometric)

This protocol is a generalized method for determining the inhibitory effect of a compound on DHFR activity by monitoring NADPH oxidation.[24]

Principle: DHFR catalyzes the NADPH-dependent reduction of DHF to THF. The reaction can be monitored by the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.

Materials:

-

Recombinant human DHFR enzyme

-

DHFR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Dihydrofolic acid (DHF) substrate solution

-

NADPH solution

-

Methotrexate (or test inhibitor) solution

-

96-well UV-transparent microplate

-

Microplate spectrophotometer capable of kinetic reads at 340 nm

Procedure:

-

Reagent Preparation: Prepare stock solutions of DHF, NADPH, and MTX in the assay buffer. Protect the DHF solution from light.[24]

-

Reaction Setup: In a 96-well plate, set up the following reactions (final volume e.g., 200 µL):

-

Enzyme Control (EC): Assay Buffer, DHFR enzyme, and NADPH.

-

Inhibitor Wells (Test): Assay Buffer, DHFR enzyme, NADPH, and varying concentrations of MTX.

-

Background Control: Assay Buffer, DHF, and NADPH (no enzyme).

-

-

Pre-incubation: Add the enzyme, buffer, NADPH, and inhibitor to the wells. Mix and pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[25]

-

Initiate Reaction: Start the reaction by adding the DHF substrate to all wells. Mix immediately.

-

Kinetic Measurement: Immediately place the plate in the spectrophotometer and begin reading the absorbance at 340 nm every 15-30 seconds for 10-20 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time plot (ΔAbs/min).

-

Correct the rates by subtracting the background rate.

-

Calculate the percent inhibition for each MTX concentration relative to the Enzyme Control rate: % Inhibition = (1 - (V_inhibitor / V_control)) * 100.

-

Plot percent inhibition vs. log[MTX] and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Protocol 2: Cellular Cytotoxicity Assay (SRB Assay)

This protocol determines the concentration of MTX that inhibits the growth of a cancer cell line by 50% (IC₅₀).[15]

Principle: The Sulforhodamine B (SRB) assay is a colorimetric assay that estimates cell density based on the measurement of cellular protein content.

Materials:

-

Human cancer cell line (e.g., HCT-116, AGS)

-

Complete cell culture medium

-

Methotrexate stock solution

-

96-well cell culture plates

-

Trichloroacetic acid (TCA), cold

-

SRB solution (0.4% w/v in 1% acetic acid)

-

Tris base solution (10 mM)

-

Microplate reader (510 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Drug Treatment: The next day, replace the medium with fresh medium containing serial dilutions of methotrexate (e.g., from 0.1 nM to 1000 nM). Include untreated cells as a control. Incubate for 72 hours.[15]

-

Cell Fixation: After incubation, gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water to remove TCA and air dry completely.

-

Staining: Add 100 µL of SRB solution to each well and stain for 30 minutes at room temperature.

-

Post-Stain Wash: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Measurement: Read the absorbance at 510 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell survival relative to the untreated control wells.

-

Plot the percentage of cell survival against the log[MTX] and fit the data to a dose-response curve to calculate the IC₅₀ value.[15]

-

Mechanisms of Methotrexate Resistance

The clinical efficacy of methotrexate can be limited by the development of drug resistance. The primary mechanisms include:

-

Impaired Cellular Uptake: Decreased expression or mutations in the solute carrier family 19 member 1 (SLC19A1), also known as the reduced folate carrier (RFC), which is the primary transporter of MTX into cells.[2][26]

-

Increased DHFR Expression: Amplification of the DHFR gene leads to higher levels of the target enzyme, requiring more drug to achieve an inhibitory effect.[26][27]

-

DHFR Gene Mutations: Structural mutations in the DHFR active site can decrease its binding affinity for MTX, rendering the drug less effective.[27]

-

Decreased Polyglutamylation: Reduced activity of the FPGS enzyme results in less intracellular retention of MTX, as the non-polyglutamated form is more readily effluxed.[9][26]

-

Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2, can actively pump MTX out of the cell.[2]

Conclusion

This compound remains a cornerstone therapeutic agent due to its potent and specific inhibition of dihydrofolate reductase. Its mechanism, which disrupts the fundamental processes of nucleotide synthesis, provides a powerful strategy for targeting rapidly dividing cells in cancer and modulating immune responses in autoimmune diseases. A thorough understanding of its pharmacology, the structural basis of its interaction with DHFR, and the mechanisms by which resistance can emerge is critical for its optimal clinical use and for the development of next-generation antifolate therapies.

References

- 1. Methotrexate - Wikipedia [en.wikipedia.org]

- 2. droracle.ai [droracle.ai]

- 3. letstalkacademy.com [letstalkacademy.com]

- 4. proteopedia.org [proteopedia.org]

- 5. Interaction of dihydrofolate reductase with methotrexate: Ensemble and single-molecule kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. youtube.com [youtube.com]

- 9. ashpublications.org [ashpublications.org]

- 10. Multiple Conformers in Active Site of Human Dihydrofolate Reductase F31R/Q35E Double Mutant Suggest Structural Basis for Methotrexate Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Interaction of dihydrofolate reductase with methotrexate: ensemble and single-molecule kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A mechanism of resistance to methotrexate. NADPH but not NADH stimulation of methotrexate binding to dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. e-crt.org [e-crt.org]

- 16. go.drugbank.com [go.drugbank.com]

- 17. Pharmacokinetics and pharmacodynamics of low-dose methotrexate in the treatment of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Methotrexate: Pharmacokinetics and Assessment of Toxicity - Drinking Water and Health, Volume 8 - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. X-ray structure of the ternary MTX•NADPH complex of the anthrax dihydrofolate reductase: a pharmacophore for dual-site inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pnas.org [pnas.org]

- 22. rcsb.org [rcsb.org]

- 23. researchgate.net [researchgate.net]

- 24. assaygenie.com [assaygenie.com]

- 25. assaygenie.com [assaygenie.com]

- 26. aacrjournals.org [aacrjournals.org]

- 27. aacrjournals.org [aacrjournals.org]

Structural differences between methotrexate and folic acid

An In-depth Technical Guide on the Structural Differences Between Methotrexate and Folic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the structural and functional distinctions between the essential vitamin folic acid and the widely used chemotherapeutic and immunosuppressive agent, methotrexate. A comprehensive understanding of their molecular differences is crucial for appreciating the mechanism of action of methotrexate and for the development of novel antifolate drugs.

Core Structural Differences

Folic acid and methotrexate share a common backbone, consisting of a pteridine ring, p-aminobenzoic acid, and a glutamic acid tail. However, two key substitutions on this shared scaffold account for their profoundly different biological activities.[1]

The primary structural differences are:

-

Substitution at Carbon 4 of the Pteridine Ring: Folic acid possesses a hydroxyl (-OH) group at this position, whereas methotrexate has an amino (-NH2) group.[1]

-

Substitution at Nitrogen 10 of the p-Aminobenzoic Acid Moiety: Methotrexate is methylated at this position (-CH3 group), while folic acid is not.[1]

These seemingly minor alterations have a significant impact on the molecules' interaction with dihydrofolate reductase (DHFR), the target enzyme. The amino group and the methyl group in methotrexate are critical for its high-affinity binding to DHFR.[2]

Comparative Binding Affinities and Inhibitory Activities

The structural modifications of methotrexate translate into a dramatically increased affinity for dihydrofolate reductase (DHFR) compared to the enzyme's natural substrate, dihydrofolate (a reduced form of folic acid).[3][4] Methotrexate is a slow, tight-binding competitive inhibitor of DHFR.[5] Its affinity for DHFR is approximately 1000 times greater than that of dihydrofolate.[3] This strong binding effectively blocks the active site of the enzyme, leading to the inhibition of DNA synthesis, repair, and cellular replication.[4][6]

| Compound | Target | Parameter | Value |

| Methotrexate | Human DHFR | Ki | 3.4 pM[7] |

| Methotrexate | Human DHFR | IC50 | ~100 nM[8], 0.12 ± 0.07 µM[9] |

| Dihydrofolate | Human DHFR | Km | 0.05 µM to 10 µM[10] |

| Folic Acid | Folate Binding Protein | KD | 2.0–11 × 10−6 M[8] |

| Methotrexate | Folate Binding Protein | KD | 2.4–4.0 × 10−5 M[8] |

Signaling Pathways and Mechanism of Action

Folic acid is a vital precursor in the synthesis of tetrahydrofolate (THF), an essential coenzyme in one-carbon metabolism.[11][12] THF and its derivatives are necessary for the de novo synthesis of purines and thymidylate, which are building blocks for DNA and RNA.[3] The conversion of dietary folate to the biologically active THF is a two-step reduction process catalyzed by DHFR.[11]

Caption: Folic Acid Metabolic Pathway.

Methotrexate exerts its therapeutic effect by competitively inhibiting DHFR, thereby blocking the synthesis of THF.[4][6] This leads to a depletion of the cellular pools of thymidylate and purines, which in turn inhibits DNA and RNA synthesis, ultimately leading to cell death, particularly in rapidly dividing cells like cancer cells.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. Methotrexate and folate binding to dihydrofolate reductase. Separate characterization of the pteridine and p-aminobenzoyl binding sites by resonance Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methotrexate - Wikipedia [en.wikipedia.org]

- 4. METHOTREXATE, VIALS (methotrexate, vials) 10 Clinical Pharmacology | Pfizer Medical Information - Canada [pfizermedicalinformation.ca]

- 5. Methotrexate - Proteopedia, life in 3D [proteopedia.org]

- 6. droracle.ai [droracle.ai]

- 7. Kinetics of the formation and isomerization of methotrexate complexes of recombinant human dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanisms and Implications of Dual-Acting Methotrexate in Folate-Targeted Nanotherapeutic Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Multiple Conformers in Active Site of Human Dihydrofolate Reductase F31R/Q35E Double Mutant Suggest Structural Basis for Methotrexate Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Folate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Genesis of a Keystone Antimetabolite: An In-depth Technical Guide to the Discovery and Synthesis of Methotrexate Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methotrexate, a cornerstone of modern chemotherapy and immunosuppressive therapy, represents a landmark achievement in rational drug design. Initially developed as a folate antagonist for cancer treatment, its therapeutic applications have expanded significantly over the decades to include a range of autoimmune diseases. This technical guide provides a comprehensive overview of the discovery and historical evolution of the synthesis of methotrexate monohydrate. It details the key scientific milestones, outlines the experimental protocols for its principal synthetic routes, and illustrates the intricate signaling pathways through which it exerts its therapeutic effects. All quantitative data are presented in structured tables for comparative analysis, and complex biological and chemical processes are visualized using Graphviz diagrams to facilitate a deeper understanding.

A Historical Perspective on the Discovery of Methotrexate

The journey to discover methotrexate began with the pioneering work of Dr. Sidney Farber in the 1940s. His research was built upon the crucial observation that folic acid, a vitamin essential for cell growth and division, exacerbated leukemia in children. This led to the hypothesis that blocking the action of folic acid could inhibit the proliferation of cancer cells.

In collaboration with Dr. Yellapragada Subbarao, a brilliant chemist at Lederle Laboratories, a series of antifolate compounds were synthesized. The first of these to show significant clinical activity was aminopterin, which induced temporary remissions in children with acute lymphoblastic leukemia in 1947.[1] However, aminopterin proved to be highly toxic.

This led to the synthesis of a derivative, amethopterin, which was later renamed methotrexate. Methotrexate was found to have a better therapeutic index than aminopterin and quickly replaced it in clinical practice.[1] The initial synthesis of methotrexate was a significant breakthrough, paving the way for the development of a new class of anticancer drugs.

Key Milestones in the Discovery and Early Use of Methotrexate:

| Year | Milestone | Key Individuals/Institutions |

| 1947 | Aminopterin, a folic acid antagonist, induces remission in childhood leukemia. | Dr. Sidney Farber, Dr. Yellapragada Subbarao (Lederle Laboratories) |

| 1948 | First synthesis of amethopterin (methotrexate). | Lederle Laboratories |

| 1951 | First demonstration of methotrexate's efficacy against solid tumors (breast cancer). | Dr. Jane C. Wright |

| 1956 | Methotrexate demonstrates a better therapeutic index than aminopterin in animal studies. | |

| 1958 | First documented cure of a solid tumor (choriocarcinoma) using methotrexate. | Dr. Roy Hertz, Dr. Min Chiu Li |

| 1972 | FDA approval for the treatment of psoriasis. | |

| 1988 | FDA approval for the treatment of rheumatoid arthritis. |

The Synthesis of this compound: From Early Methods to Modern Industrial Processes

The chemical synthesis of methotrexate involves the condensation of a pteridine moiety with a p-methylaminobenzoylglutamic acid side chain. Over the years, several synthetic routes have been developed, ranging from early multi-step procedures to more streamlined "one-pot" syntheses.

Key Synthetic Strategies

Two primary strategies have dominated the synthesis of methotrexate:

-

Stepwise Synthesis: This approach involves the separate synthesis of two key intermediates, 2,4-diamino-6-bromomethylpteridine and p-(N-methylamino)benzoyl-L-glutamic acid, followed by their condensation. The Piper-Montgomery process is a well-known example of a stepwise synthesis.[2]

-

One-Pot Synthesis: This method involves the simultaneous reaction of three starting materials: 2,4,5,6-tetraaminopyrimidine, a three-carbon synthon (like 1,1,3-tribromoacetone or 1,3-dihydroxyacetone), and p-(N-methylamino)benzoyl-L-glutamic acid in a single reaction vessel.[3] This approach is generally more efficient and is often favored in industrial production.

Experimental Protocols for Key Synthesis Methods

This classical method represents one of the earliest published syntheses of methotrexate.

Experimental Protocol:

-

Preparation of 2,4-diamino-6-bromomethylpteridine:

-

A mixture of 2,4,5,6-tetraaminopyrimidine sulfate and 2,3-dibromopropionaldehyde is reacted in an aqueous solution.

-

The resulting intermediate, 2,4-diamino-6-(β,γ-dibromopropyl)-pteridine, is then treated with a base to yield 2,4-diamino-6-bromomethylpteridine.

-

-

Preparation of p-(N-methylamino)benzoyl-L-glutamic acid:

-

This intermediate is prepared through the reaction of p-nitrobenzoyl chloride with L-glutamic acid, followed by reduction of the nitro group and subsequent methylation.

-

-

Condensation Reaction:

-

2,4-diamino-6-bromomethylpteridine and the diethyl ester of p-(N-methylamino)benzoyl-L-glutamic acid are condensed in a suitable solvent, such as dimethylformamide (DMF).

-

The reaction mixture is heated to facilitate the condensation.

-

The resulting methotrexate diethyl ester is then hydrolyzed with a base (e.g., sodium hydroxide) to yield methotrexate.

-

The crude methotrexate is purified by recrystallization.

-

This stepwise synthesis offers improvements over the original Seeger method, particularly in the preparation of the pteridine intermediate.

Experimental Protocol:

-

Preparation of 2,4-diamino-6-hydroxymethylpteridine:

-

2,4,5,6-Tetraaminopyrimidine hydrochloride is reacted with dihydroxyacetone in an aqueous solution with controlled pH (around 5.5) and aeration.[2] This controlled pH minimizes the formation of isomeric impurities.

-

-

Conversion to 2,4-diamino-6-bromomethylpteridine:

-

The 6-hydroxymethylpteridine is converted to its hydrobromide salt.

-

This salt is then reacted with triphenyldibromophosphorane to yield 2,4-bis(triphenylphosphazino)-6-bromomethylpteridine hydrobromide.[2] The phosphazino groups protect the amino groups on the pteridine ring during the subsequent condensation step.

-

-

Preparation of ethyl N-(p-methylaminobenzoyl)-L-glutamate:

-

This intermediate is prepared, and the amino group is often protected before condensation.

-

-

Condensation and Deprotection:

-

The protected pteridine intermediate is condensed with ethyl N-(p-methylaminobenzoyl)-L-glutamate.

-

The protecting groups and the ester are then hydrolyzed to yield methotrexate.

-

This approach simplifies the manufacturing process by combining the reactants in a single step.

Experimental Protocol:

-

Reaction Setup:

-

2,4,5,6-Tetraaminopyrimidine sulfate, p-(N-methylamino)benzoyl-L-glutamic acid, and 1,1,3-tribromoacetone are suspended in an aqueous medium.

-

The pH of the reaction mixture is adjusted and maintained at a specific level (e.g., pH 2.0) using an acid or base.[3]

-

-

Reaction Execution:

-

The reaction is allowed to proceed at a controlled temperature for several hours.

-

-

Workup and Purification:

-

The crude methotrexate is precipitated from the reaction mixture.

-

Purification is typically achieved through a series of steps involving the formation of insoluble salts (e.g., the zinc salt) and recrystallization to yield high-purity this compound.[4]

-

Quantitative Data on Methotrexate Synthesis

The efficiency of methotrexate synthesis varies depending on the chosen method. The following table summarizes typical yields and purity levels reported for different synthetic approaches.

| Synthesis Method | Starting Materials | Key Intermediates | Reported Yield | Reported Purity | Reference |

| Seeger et al. (1949) | 2,4,5,6-Tetraaminopyrimidine sulfate, 2,3-dibromopropionaldehyde, p-(N-methylamino)benzoyl-L-glutamic acid | 2,4-diamino-6-bromomethylpteridine | Low (<10%) | Not specified | [5] |

| Piper-Montgomery Process | 2,4,5,6-Tetraaminopyrimidine hydrochloride, dihydroxyacetone, ethyl N-(p-methylaminobenzoyl)-L-glutamate | 2,4-diamino-6-hydroxymethylpteridine, 2,4-bis(triphenylphosphazino)-6-bromomethylpteridine | 40-50% | High | [2] |

| One-Pot Synthesis | 2,4,5,6-Tetraaminopyrimidine sulfate, 1,1,3-tribromoacetone, p-(N-methylamino)benzoyl-L-glutamic acid | N/A | ~46% | >98% | [4] |

Mechanism of Action: Key Signaling Pathways

Methotrexate exerts its therapeutic effects by interfering with several crucial cellular pathways. Its primary mechanism of action is the inhibition of dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of nucleotides and amino acids. However, its anti-inflammatory and immunosuppressive effects are also mediated through other pathways, including adenosine signaling and the JAK/STAT pathway.

The Folate Metabolic Pathway

Methotrexate is a structural analog of folic acid and competitively inhibits DHFR. This inhibition disrupts the folate metabolic cycle, leading to a depletion of tetrahydrofolate (THF), the active form of folic acid. THF is a critical cofactor for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. By blocking THF production, methotrexate effectively halts cell proliferation.

Adenosine Signaling Pathway

At the lower doses used for treating autoimmune diseases, the anti-inflammatory effects of methotrexate are thought to be primarily mediated by the release of adenosine. Methotrexate leads to the intracellular accumulation of aminoimidazole-4-carboxamide ribonucleotide (AICAR), which in turn inhibits adenosine deaminase, an enzyme that breaks down adenosine. The resulting increase in extracellular adenosine activates adenosine receptors on immune cells, leading to a dampening of the inflammatory response.

JAK/STAT Signaling Pathway

Recent research has indicated that methotrexate can also inhibit the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. This pathway is crucial for signaling by numerous cytokines that are central to the inflammatory process in autoimmune diseases. By inhibiting JAK/STAT signaling, methotrexate can further reduce the production of pro-inflammatory mediators.

Conclusion

From its rational design as a folate antagonist to its current role as a versatile therapeutic agent, the story of methotrexate is a testament to the power of targeted drug development. The evolution of its synthesis from complex, low-yield procedures to efficient one-pot methods has been crucial in making this life-saving medication widely accessible. A thorough understanding of its historical context, synthetic pathways, and multifaceted mechanism of action is essential for researchers and clinicians working to optimize its use and develop the next generation of targeted therapies. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for professionals in the field of drug discovery and development.

References

- 1. METHOTREXATE SAR, Synthesis, Mechanism of action, Therapeutic actions, Side effects and MCQ - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 2. US4080325A - Synthesis of methotrexate - Google Patents [patents.google.com]

- 3. sincerechemical.com [sincerechemical.com]

- 4. US4374987A - Process for the preparation of high purity methotrexate and derivatives thereof - Google Patents [patents.google.com]

- 5. US4224446A - Process for the production of methotrexate - Google Patents [patents.google.com]

In Vitro Effects of Methotrexate on Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methotrexate (MTX), a cornerstone of chemotherapy and immunosuppressive therapy, exerts profound effects on cellular proliferation. As a potent antifolate agent, its primary mechanism involves the competitive inhibition of dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. This inhibition leads to a cascade of downstream events, culminating in cell cycle arrest and, in many cases, apoptosis. This technical guide provides an in-depth exploration of the in vitro effects of methotrexate on cell proliferation, detailing its mechanisms of action, summarizing key quantitative data from various studies, outlining experimental protocols for its investigation, and visualizing the intricate signaling pathways it modulates.

Core Mechanism of Action

Methotrexate's primary mode of action is the competitive inhibition of dihydrofolate reductase (DHFR).[1][2] This enzyme is crucial for converting dihydrofolate (DHF) to its active form, tetrahydrofolate (THF). THF is an essential cofactor in one-carbon metabolism, donating methyl groups for the synthesis of purines and the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a precursor for DNA synthesis.[1][3] By blocking DHFR, methotrexate depletes the intracellular pool of THF, leading to a "thymineless" state and the inhibition of DNA synthesis.[3] This ultimately results in the arrest of cellular proliferation.[4]

Quantitative Effects of Methotrexate on Cell Proliferation and Viability

The in vitro effects of methotrexate are dose- and time-dependent, and vary across different cell lines. The following tables summarize quantitative data from several key studies.

Table 1: Effects of Methotrexate on Cell Proliferation and Mitosis

| Cell Line | Methotrexate Concentration | Exposure Time | Effect | Reference |

| Human Keratinocytes | > 1.0 µg/mL | Not specified | Significant inhibition of mitoses | [5] |

| Human Keratinocytes | 0.1 µg/mL (in thymidine-dialyzed serum) | Not specified | Mitotic inhibition | [5] |

| Human Keratinocytes | 0.01 µg/mL (in dialyzed serum) | Not specified | Mitotic inhibition | [5] |

| Human Keratinocytes | Not specified | 1 hour | Reversible inhibition of DNA synthesis | [6][7] |

| Human Keratinocytes | Not specified | 6 hours | Reversible inhibition of DNA synthesis and mitosis | [6][7] |

| Human Keratinocytes | Not specified | 24 hours | Irreversible mitotic inhibition | [6][7] |

| Mouse L1210 Leukemia | 10⁻⁷ M to 10⁻⁶ M | 6 hours | Dose-dependent suppression of clonal growth | [8] |

| Human Marrow Stromal Cells | ≥ 10 nM | 37-66 days | Significant decrease in cell number | [9] |

Table 2: Methotrexate-Induced Apoptosis and Cell Cycle Arrest

| Cell Line | Methotrexate Concentration | Exposure Time | Effect | Reference |

| Human Ovarian Adenocarcinoma (SKOV-3) | 40 µM | Not specified | Prominent inhibitory concentration, 24.07% growth inhibition | [10][11][12] |

| Human Ovarian Adenocarcinoma (SKOV-3) | Higher concentrations | Not specified | Increased ROS generation, mitochondrial depolarization, DNA damage, and apoptosis | [10][11][12] |

| Medulloblastoma (Daoy) & Osteosarcoma (Saos-2) | 1 to 40 µM | 3 and 6 days | S-phase cell cycle arrest and apoptosis | [13] |

| Adrenocortical Carcinoma (NCI-H295R) | Not specified | Not specified | S-phase cell cycle arrest | [14] |

Experimental Protocols

Cell Proliferation and Viability Assays

A common method to assess the effect of methotrexate on cell proliferation is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Methotrexate Treatment: Treat the cells with various concentrations of methotrexate (e.g., 0.01 µM to 100 µM) and a vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Cell Cycle Analysis

Flow cytometry is the standard technique for analyzing the distribution of cells in different phases of the cell cycle.

Protocol: Propidium Iodide Staining for Cell Cycle Analysis

-

Cell Culture and Treatment: Culture cells in 6-well plates and treat with methotrexate at desired concentrations for a specific duration.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured, and the percentage of cells in G0/G1, S, and G2/M phases is determined using cell cycle analysis software. Methotrexate treatment typically leads to an accumulation of cells in the S phase.[8][13][14]

Apoptosis Assays

Apoptosis can be detected through various methods, including Annexin V/PI staining and analysis of apoptotic protein expression.

Protocol: Annexin V-FITC/PI Apoptosis Assay

-

Cell Treatment: Treat cells with methotrexate as described previously.

-

Cell Staining: Harvest and wash the cells, then resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension and incubate in the dark.

-

Flow Cytometry Analysis: Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Signaling Pathways Modulated by Methotrexate

Methotrexate's impact extends beyond the direct inhibition of DNA synthesis, influencing several key signaling pathways that regulate cell proliferation, survival, and inflammation.

Dihydrofolate Reductase (DHFR) Pathway

The central mechanism of methotrexate's action is the inhibition of the DHFR pathway, leading to the depletion of nucleotides necessary for DNA synthesis and repair.

Caption: Methotrexate inhibits DHFR, blocking DNA synthesis.

JAK/STAT Signaling Pathway

Methotrexate has been shown to suppress the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway, which is involved in transmitting signals from cytokines and growth factors that promote inflammation and cell proliferation.[15][16]

Caption: Methotrexate suppresses the pro-inflammatory JAK/STAT pathway.

JNK-Mediated Apoptosis Pathway

Methotrexate can induce the production of reactive oxygen species (ROS), which in turn activates the c-Jun N-terminal kinase (JNK) pathway.[15][17] This can lead to the expression of pro-apoptotic genes and sensitize cells to apoptosis.[15][17]

Caption: Methotrexate can induce apoptosis via the ROS-JNK signaling cascade.

General Experimental Workflow

The following diagram outlines a typical workflow for investigating the in vitro effects of methotrexate on cell proliferation.

Caption: A typical workflow for studying methotrexate's in vitro effects.

Conclusion

Methotrexate's potent antiproliferative effects, primarily driven by the inhibition of dihydrofolate reductase, are well-established in vitro. Its ability to induce cell cycle arrest, particularly in the S-phase, and trigger apoptosis through various signaling pathways underscores its efficacy as a therapeutic agent. The provided data, protocols, and pathway diagrams offer a comprehensive resource for researchers and professionals in the field of drug development to further explore and harness the therapeutic potential of methotrexate. Understanding these fundamental in vitro mechanisms is crucial for optimizing its clinical use and developing novel therapeutic strategies.

References

- 1. ClinPGx [clinpgx.org]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Effects of methotrexate in vitro on epidermal cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of methotrexate on proliferation of human keratinocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. Methotrexate cytotoxicity as related to irreversible S phase arrest in mouse L1210 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. Methotrexate-induced apoptosis in human ovarian adenocarcinoma SKOV-3 cells via ROS-mediated bax/bcl-2-cyt-c release cascading - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methotrexate-induced apoptosis in human ovarian adenocarcinoma SKOV-3 cells via ROS-mediated bax/bcl-2-cyt-c release cascading - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Methotrexate Is a JAK/STAT Pathway Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Increased sensitivity to apoptosis induced by methotrexate is mediated by Jun N-terminal kinase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of Methotrexate Monohydrate in Purine and Pyrimidine Synthesis Inhibition

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed examination of the molecular mechanisms by which methotrexate monohydrate disrupts the synthesis of purines and pyrimidines. It includes quantitative data on its inhibitory effects, detailed experimental protocols for key assays, and visualizations of the critical pathways and workflows.

Introduction

Methotrexate (MTX), an antifolate antimetabolite, is a cornerstone therapeutic agent in oncology and the treatment of autoimmune diseases.[1][2] Its efficacy is primarily derived from its potent ability to disrupt the synthesis of DNA, RNA, and proteins by interfering with the metabolic pathways of purines and pyrimidines.[1] This document elucidates the core mechanisms of action, focusing on its enzymatic targets and the resultant impact on nucleotide biosynthesis.

Core Mechanism of Action

The primary mechanism of methotrexate revolves around its high-affinity competitive inhibition of dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism.[1][3] MTX's affinity for DHFR is approximately 1000-fold greater than that of its natural substrate, dihydrofolate (DHF).[1][2]

-

Cellular Uptake and Polyglutamylation : Methotrexate enters the cell primarily through the reduced folate carrier (RFC1).[4][5] Once inside, it is converted by the enzyme folylpolyglutamate synthase (FPGS) into methotrexate polyglutamates (MTX-PGs).[4][6] This polyglutamylation is a critical activation step, as the MTX-PGs are retained within the cell for a longer duration and exhibit increased inhibitory activity against key enzymes.[4][7]

-

Inhibition of Dihydrofolate Reductase (DHFR) : The central action of MTX-PGs is the potent inhibition of DHFR.[4][8] This enzyme catalyzes the reduction of DHF to tetrahydrofolate (THF). THF and its derivatives are crucial one-carbon donors required for the de novo synthesis of purine nucleotides and thymidylate (a pyrimidine).[8][9][10] The depletion of the THF pool is the rate-limiting step that halts nucleotide synthesis.[1]

-

Inhibition of Other Folate-Dependent Enzymes : Beyond DHFR, MTX-PGs also inhibit other key enzymes in nucleotide synthesis:

-

Thymidylate Synthase (TYMS) : This enzyme is responsible for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis.[5][11]

-

5-Aminoimidazole-4-carboxamide Ribonucleotide (AICAR) Transformylase (ATIC) : This is a folate-dependent enzyme involved in the final steps of de novo purine synthesis.[5][12][13] Inhibition of ATIC leads to an accumulation of AICAR and further disrupts the purine pathway.

-

The collective inhibition of these enzymes results in a "thymineless" and "purineless" state, which suppresses DNA synthesis and repair, ultimately leading to cell cycle arrest in the S phase and apoptosis.[2][14]

Quantitative Data on Methotrexate Inhibition

The inhibitory potency of methotrexate has been quantified across various enzymes and cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for evaluating its efficacy.

Table 1: Inhibition of Dihydrofolate Reductase (DHFR)

| Enzyme Source | Inhibitor | IC50 / Ki | Reference |

| Lactobacillus casei | Methotrexate | 53 pM (Ki) | [15] |

| Human (Recombinant) | Methotrexate | 0.12 ± 0.07 µM | [16] |

| Human (Recombinant) | Methotrexate | 13.25 ± 1.18 nM | [17] |

Table 2: Cytotoxicity (IC50) in Various Cancer Cell Lines (72-hour exposure)

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| AGS | Gastric Adenocarcinoma | 6.05 ± 0.81 | [18][19] |

| HCT-116 | Colorectal Carcinoma | 13.56 ± 3.76 | [18][19] |

| NCI-H23 | Non-small Cell Lung | 38.25 ± 4.91 | [19] |

| A549 | Non-small Cell Lung | 38.33 ± 8.42 | [19] |

| MCF-7 | Breast Adenocarcinoma | 114.31 ± 5.34 | [18][19] |

| Daoy | Medulloblastoma | 95 | [20] |

| Saos-2 | Osteosarcoma | 35 | [20] |

| Saos-2 | Osteosarcoma | >1,000 | [18][19] |

Note: Discrepancies in IC50 values for the same cell line can arise from differences in experimental conditions, such as media composition and passage number.

Table 3: Effect of Methotrexate on Intracellular Nucleotide Pools

| Cell Type | MTX Conc. | Duration | Effect | Reference |

| Normal Human T-cells | 1 µM | - | >50% reduction in de novo adenosine & guanosine pools | [21][22] |

| CEM T-cell Line | 1 µM | - | Almost complete blockage of de novo purine synthesis | [21][22] |

| L1210 Mouse Leukemia | 12 mg/kg | 3 hours | dTTP reduced to 46% of control | [23] |

| L1210 Mouse Leukemia | 12 mg/kg | 3 hours | dCTP reduced to 36% of control | [23] |

| L1210 Mouse Leukemia | 12 mg/kg | 3 hours | ATP and GTP reduced to 24-30% of control | [23] |

| MOLT-4 T-lymphoblasts | 0.2 µM | 8 hours | Depletion of all deoxyribonucleotide pools | [24] |

| CCRF-CEM Cells | - | 3 hours | Greatly reduced pools of all four deoxyribonucleotides | [25] |

Experimental Protocols

Dihydrofolate Reductase (DHFR) Activity Assay (Colorimetric)

This protocol is based on the principle of monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF to THF.[26][27]

Methodology:

-

Reagent Preparation :

-

Assay Buffer : Prepare a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.5).

-

NADPH Solution : Prepare a 500 µM solution of NADPH in Assay Buffer.

-

DHFR Substrate (DHF) : Prepare a solution of DHF in Assay Buffer. The final concentration in the reaction is typically 50-100 µM.

-

DHFR Enzyme : Dilute purified DHFR enzyme to a working concentration (e.g., 0.1-0.5 U/mL) in Assay Buffer.

-

Inhibitor (Methotrexate) : Prepare a series of dilutions of methotrexate in Assay Buffer to determine the IC50. A known potent concentration (e.g., 1 µM) can be used as a positive control for inhibition.[28]

-

-

Assay Procedure (96-well plate format) :

-

To each well, add:

-

40 µL of NADPH solution.

-

50 µL of the appropriate methotrexate dilution or buffer (for control).

-

60 µL of DHFR substrate (DHF).

-

-

Pre-incubate the plate at room temperature for 5-10 minutes.

-

Initiate the reaction by adding 50 µL of the diluted DHFR enzyme to each well.

-

Immediately place the plate in a microplate reader.

-

-

Data Acquisition :

-

Measure the absorbance at 340 nm in kinetic mode, with readings taken every 30-60 seconds for 10-20 minutes at room temperature.[17]

-

-

Data Analysis :

-

Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve (ΔOD/min).

-

Determine the percent inhibition for each methotrexate concentration relative to the uninhibited control.

-

Plot percent inhibition versus log[methotrexate] and fit the data to a dose-response curve to calculate the IC50 value.

-

Analysis of Intracellular Nucleotide Pools by HPLC